

# An In-depth Technical Guide to the Chemical Structure of Kadsulignan N

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Compound of Interest		
Compound Name:	kadsulignan N	
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### Introduction

**Kadsulignan N** is a naturally occurring dibenzocyclooctadiene lignan isolated from the seeds of Kadsura coccinea. Lignans from the Kadsura genus have attracted significant scientific interest due to their diverse and potent biological activities. Notably, **kadsulignan N** has demonstrated promising anti-HIV activity in vitro, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characterization, and isolation of **kadsulignan N**, along with its reported biological activity.

### **Chemical Structure**

The chemical structure of **kadsulignan N** was elucidated through extensive spectroscopic analysis, including <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry. It possesses the characteristic dibenzocyclooctadiene skeleton common to this class of lignans.

Systematic Name: [(6R,7R,8R)-5,6,7,8-tetrahydro-2,3,12,13-tetramethoxy-6,7-dimethyl-dibenzo[a,c]cycloocten-8-yl] acetate

Molecular Formula: C25H30O7

Molecular Weight: 442.5 g/mol



## **Spectroscopic Data**

The structural elucidation of **kadsulignan N** was heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: <sup>1</sup>H-NMR Spectroscopic Data of Kadsulignan N

(CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
6.88	s	H-4	
6.58	S	H-11	_
6.01	d	8.2	H-1
5.86	d	8.2	H-14
3.92	S	3-OCH₃	
3.89	S	2-OCH₃	
3.88	S	12-OCH₃	_
3.65	S	13-OCH₃	_
2.88	m	Η-5α	_
2.45	m	Η-5β	_
2.15	m	H-7	_
2.05	S	OAc	_
1.85	m	H-6	_
0.98	d	7.0	7-CH3
0.85	d	7.0	6-СНз



# Table 2: <sup>13</sup>C-NMR Spectroscopic Data of Kadsulignan N (CDCl<sub>3</sub>, 100 MHz)



170.8 OAc (C=O) 151.2 C-3 149.0 C-2 148.8 C-12 141.2 C-13 135.4 C-4a 134.8 C-10a 132.6 C-14a 125.2 C-8a 115.8 C-11 111.8 C-4 109.5 C-1 103.2 C-14 78.2 C-8 60.8 13-OCH <sub>3</sub> 78.2 C-8 60.8 13-OCH <sub>3</sub> 78.2 C-6 38.8 C-7 35.2 C-5 21.2 OAc (CH <sub>3</sub> ) 19.8 6-CH <sub>3</sub>	Chemical Shift (δ) ppm	Assignment
149.0       C-2         148.8       C-12         141.2       C-13         135.4       C-4a         134.8       C-10a         132.6       C-14a         125.2       C-8a         115.8       C-11         111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH <sub>3</sub> 56.0       2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	170.8	OAc (C=O)
148.8       C-12         141.2       C-13         135.4       C-4a         134.8       C-10a         132.6       C-14a         125.2       C-8a         115.8       C-11         111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH3         56.0       2-OCH3, 3-OCH3, 12-OCH3         42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH3)         19.8       6-CH3	151.2	C-3
141.2       C-13         135.4       C-4a         134.8       C-10a         132.6       C-14a         125.2       C-8a         115.8       C-11         111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH <sub>3</sub> 56.0       2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	149.0	C-2
135.4 C-4a  134.8 C-10a  132.6 C-14a  125.2 C-8a  115.8 C-11  111.8 C-4  109.5 C-1  103.2 C-14  78.2 C-8  60.8 13-OCH <sub>3</sub> 56.0 2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5 C-6  38.8 C-7  35.2 C-5  21.2 OAc (CH <sub>3</sub> )  19.8 6-CH <sub>3</sub>	148.8	C-12
134.8       C-10a         132.6       C-14a         125.2       C-8a         115.8       C-11         111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH <sub>3</sub> 56.0       2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	141.2	C-13
132.6       C-14a         125.2       C-8a         115.8       C-11         111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH <sub>3</sub> 56.0       2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	135.4	C-4a
125.2       C-8a         115.8       C-11         111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH <sub>3</sub> 56.0       2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	134.8	C-10a
115.8       C-11         111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH3         56.0       2-OCH3, 3-OCH3, 12-OCH3         42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH3)         19.8       6-CH3	132.6	C-14a
111.8       C-4         109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH <sub>3</sub> 56.0       2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	125.2	C-8a
109.5       C-1         103.2       C-14         78.2       C-8         60.8       13-OCH3         56.0       2-OCH3, 3-OCH3, 12-OCH3         42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH3)         19.8       6-CH3	115.8	C-11
103.2       C-14         78.2       C-8         60.8       13-OCH₃         56.0       2-OCH₃, 3-OCH₃, 12-OCH₃         42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH₃)         19.8       6-CH₃	111.8	C-4
78.2       C-8         60.8       13-OCH <sub>3</sub> 56.0       2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub> 42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	109.5	C-1
60.8       13-OCH3         56.0       2-OCH3, 3-OCH3, 12-OCH3         42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH3)         19.8       6-CH3	103.2	C-14
56.0       2-OCH3, 3-OCH3, 12-OCH3         42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH3)         19.8       6-CH3	78.2	C-8
42.5       C-6         38.8       C-7         35.2       C-5         21.2       OAc (CH <sub>3</sub> )         19.8       6-CH <sub>3</sub>	60.8	13-OCH₃
38.8 C-7  35.2 C-5  21.2 OAc (CH <sub>3</sub> )  19.8 6-CH <sub>3</sub>	56.0	2-OCH <sub>3</sub> , 3-OCH <sub>3</sub> , 12-OCH <sub>3</sub>
35.2 C-5 21.2 OAc (CH <sub>3</sub> ) 19.8 6-CH <sub>3</sub>	42.5	C-6
21.2 OAc (CH <sub>3</sub> ) 19.8 6-CH <sub>3</sub>	38.8	C-7
19.8 6-CH <sub>3</sub>	35.2	C-5
	21.2	OAc (CH <sub>3</sub> )
12.8 7-CH <sub>3</sub>	19.8	6-CH₃
	12.8	7-CH₃



Table 3: Mass Spectrometry Data of Kadsulignan N

Technique	Ionization Mode	Observed m/z	Interpretation
EIMS	EI	442	[M] <sup>+</sup>
HR-EIMS	El	442.1991	Calculated for C <sub>25</sub> H <sub>30</sub> O <sub>7</sub> : 442.1991

## **Experimental Protocols**

The isolation of **kadsulignan N** from the seeds of Kadsura coccinea involves a multi-step extraction and chromatographic purification process.

#### 1. Extraction:

- The air-dried and powdered seeds of Kadsura coccinea are extracted exhaustively with 95% ethanol at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude residue.

#### 2. Partitioning:

- The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.
- The chloroform-soluble fraction, which contains the lignans, is collected for further purification.

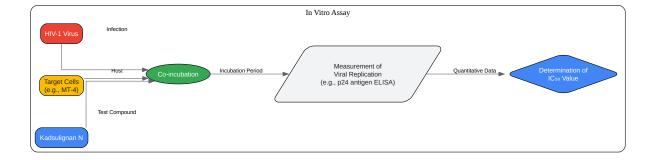
#### 3. Chromatographic Purification:

- The chloroform extract is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of petroleum ether and acetone.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing kadsulignan N are combined and further purified by repeated column chromatography and preparative TLC to yield the pure compound.



## **Biological Activity and Signaling Pathways**

**Kadsulignan N** has been reported to exhibit significant anti-HIV activity in vitro. While the precise mechanism of action has not been fully elucidated, dibenzocyclooctadiene lignans are known to interfere with various stages of the viral life cycle. The diagram below illustrates a generalized workflow for assessing the anti-HIV activity of a compound like **kadsulignan N**.



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Caption: Workflow for determining the in vitro anti-HIV activity of **kadsulignan N**.

## Conclusion

**Kadsulignan N** represents a promising lead compound from a natural source with potential therapeutic applications, particularly in the context of anti-HIV drug discovery. This guide provides foundational technical information to support further research and development efforts. The detailed spectroscopic data and isolation protocols serve as a valuable resource for chemists and pharmacologists interested in this class of bioactive molecules. Further studies are warranted to elucidate the precise mechanism of its anti-HIV activity and to explore its potential for medicinal chemistry optimization.







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